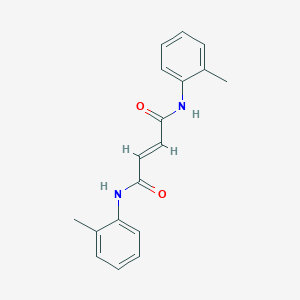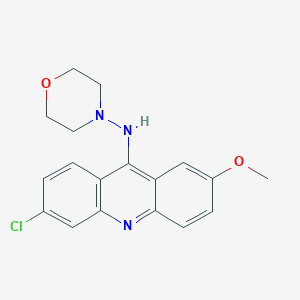
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and molecular biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 6,9-dichloro-2-methoxyacridine.
Reagent: Morpholine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine core structure.
科学研究应用
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and fluorescence labeling.
Medicine: Investigated for its potential antimalarial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
9-amino-6-chloro-2-methoxyacridine: Known for its antimalarial activity.
6,9-dichloro-2-methoxyacridine: Used as a precursor in the synthesis of various acridine derivatives.
N-(6-chloro-2-methoxyacridin-9-yl)-heptylamine: Investigated for its potential therapeutic applications.
Uniqueness
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-23-13-3-5-16-15(11-13)18(21-22-6-8-24-9-7-22)14-4-2-12(19)10-17(14)20-16/h2-5,10-11H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKLNQGOXOGWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
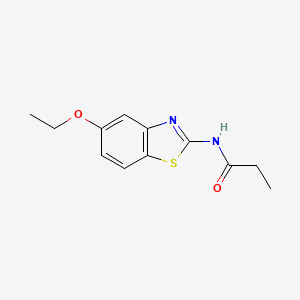
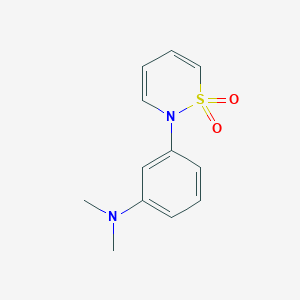
![Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride](/img/structure/B8040067.png)
![[(2,5-dichlorobenzoyl)amino] N-butylcarbamate](/img/structure/B8040069.png)
![4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline](/img/structure/B8040074.png)
![[3-(Phenylsulfonyl)phenyl]phenyl sulfone](/img/structure/B8040077.png)
![N-[3-(3-methoxyphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040091.png)
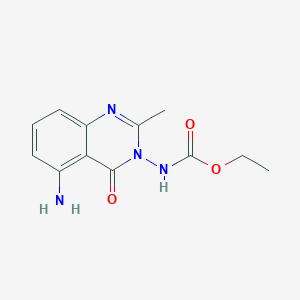
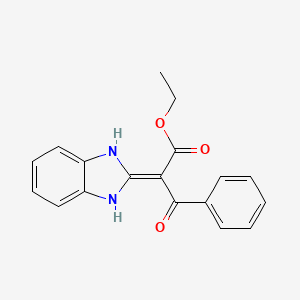
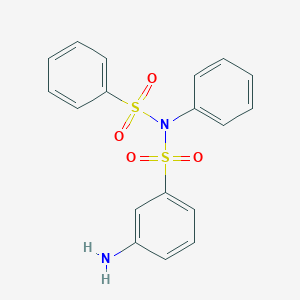
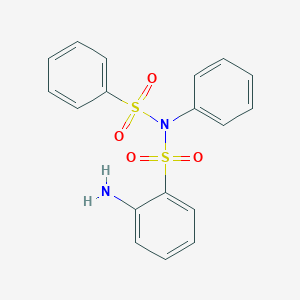
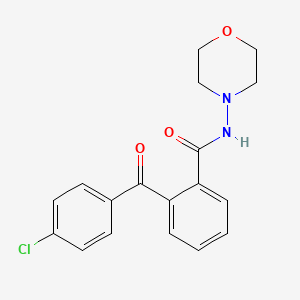
![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)
